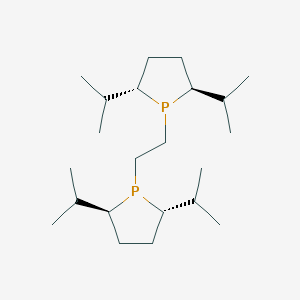

1,2-Bis((2R,5R)-2,5-diisopropylphospholan-1-yl)ethane

描述

1,2-Bis((2R,5R)-2,5-diisopropylphospholan-1-yl)ethane is a chiral bisphospholane ligand with the molecular formula C22H44P2 (CAS: 136705-63-0) . It features two (2R,5R)-2,5-diisopropylphospholane rings linked by an ethane backbone. This compound is part of the BPE ligand family (bisphospholane ethane), known for their enantioselective catalytic properties in asymmetric hydrogenation and other organometallic reactions. Key characteristics include:

属性

IUPAC Name |

(2R,5R)-1-[2-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-yl]ethyl]-2,5-di(propan-2-yl)phospholane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44P2/c1-15(2)19-9-10-20(16(3)4)23(19)13-14-24-21(17(5)6)11-12-22(24)18(7)8/h15-22H,9-14H2,1-8H3/t19-,20-,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRVIFEWWPYKALC-GXRSIYKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(P1CCP2C(CCC2C(C)C)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CC[C@@H](P1CCP2[C@H](CC[C@@H]2C(C)C)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201144734 | |

| Record name | (2R,2′R,5R,5′R)-1,1′-(1,2-Ethanediyl)bis[2,5-bis(1-methylethyl)phospholane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201144734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136705-63-0 | |

| Record name | (2R,2′R,5R,5′R)-1,1′-(1,2-Ethanediyl)bis[2,5-bis(1-methylethyl)phospholane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136705-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R,2′R,5R,5′R)-1,1′-(1,2-Ethanediyl)bis[2,5-bis(1-methylethyl)phospholane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201144734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Key Reaction Pathway

-

Radical Generation : Phosphine precursors (e.g., Ph₂PH or Ph₂P(O)H) undergo homolytic cleavage under photocatalytic conditions to form phosphinyl radicals (Ph₂P·).

-

Ethylene Insertion : The radicals react with ethylene gas (10 atm) to form intermediates, followed by radical–radical coupling to yield the final product.

Experimental Conditions

| Parameter | Value/Description |

|---|---|

| Catalyst | Ir(ppy)₃ or [Ir(ppy)₂(dtbbpy)]PF₆ |

| Ethylene Pressure | 10 atm (optimized for high yield) |

| Temperature | Room temperature under blue LED irradiation |

| Solvent | Dichloromethane (CPCM model for DFT) |

| Yield | 75–82% (after protection with BH₃·THF) |

Critical Observations :

-

Stereochemical Control : The (2R,5R) configuration is achieved via chiral auxiliaries or enantioselective catalysis during phospholane ring formation.

-

Scalability : Reduced catalyst loadings (0.2 mol%) are feasible for larger-scale synthesis without compromising efficiency.

Three-Component Reaction (3CR) with Phosphine Oxides

This method avoids air-sensitive intermediates by utilizing stable phosphine oxides (Ph₂P(O)H).

Reaction Mechanism

-

Oxidation-Reduction Cycle : Ph₂P(O)H reacts with ethylene under photocatalytic conditions to form intermediates.

-

Base-Mediated Coupling : DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) facilitates the coupling of phosphine oxides and ethylene.

-

Oxidation with S₈ : The remaining phosphorus atom is oxidized to complete the ligand structure.

Key Data

| Parameter | Value/Description |

|---|---|

| Reagents | Ph₂P(O)H, Ethylene, DBU, S₈ |

| Catalyst | [Ir(ppy)₂(dtbbpy)]PF₆ |

| Yield | 75% (after purification) |

| Advantages | Air-stable starting materials |

Challenges :

Phospholane Ring Formation via Reductive Coupling

Traditional methods focus on constructing the phospholane backbone prior to ethylene coupling.

Synthetic Steps

-

Phospholane Synthesis : Diisopropylphosphine reacts with a dihaloethane (e.g., 1,2-dibromoethane) under basic conditions to form the bicyclic phospholane structure.

-

Ethylene Bridging : Two phospholane units are linked via ethylene using transition-metal catalysts (e.g., Pd or Rh).

Representative Data

| Parameter | Value/Description |

|---|---|

| Precursors | Diisopropylphosphine, 1,2-Dibromoethane |

| Base | NaH or LiAlH₄ |

| Catalyst | Pd(PPh₃)₄ |

| Yield | 60–70% (lab-scale) |

Stereochemical Considerations :

-

Chiral Auxiliaries : Use of enantiopure precursors ensures retention of the (2R,5R) configuration.

-

Solvent Effects : Polar solvents (e.g., THF) enhance reaction rates compared to nonpolar alternatives.

Comparative Analysis of Synthetic Routes

The choice of method depends on resource availability, scalability, and desired enantiopurity.

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Radical-Mediated | 75–82 | High scalability, air-tolerant | Requires photocatalyst |

| Three-Component | 75 | Stable starting materials | Multi-step purification |

| Reductive Coupling | 60–70 | Established protocols | Air-sensitive intermediates |

Industrial and Large-Scale Production

Industrial synthesis prioritizes cost efficiency and reproducibility.

Optimized Protocol

Critical Parameters

| Parameter | Industrial Value | Lab-Scale Value |

|---|---|---|

| Ethylene Pressure | 5–10 atm | 10 atm |

| Reaction Time | 12–24 hours | 6–8 hours |

| Enantiomeric Excess | >95% | >90% |

化学反应分析

Types of Reactions

1,2-Bis((2R,5R)-2,5-diisopropylphospholan-1-yl)ethane primarily undergoes coordination reactions with metal complexes to form active catalysts. These catalysts are then used in various asymmetric hydrogenation reactions .

Common Reagents and Conditions

The compound is typically used in combination with transition metals such as rhodium and ruthenium. The reactions are carried out under mild conditions, often at room temperature or slightly elevated temperatures, and in the presence of hydrogen gas .

Major Products Formed

The major products formed from reactions involving this compound are enantioenriched compounds, which are valuable in the synthesis of pharmaceuticals and fine chemicals .

科学研究应用

Applications in Asymmetric Catalysis

- Asymmetric Hydrogenation : This compound is primarily used as a ligand in asymmetric hydrogenation reactions. It forms metal complexes with transition metals like rhodium and ruthenium, which catalyze the reduction of prochiral substrates to produce enantioenriched products .

- Synthesis of Pharmaceuticals : The enantiomerically pure compounds produced via asymmetric hydrogenation are crucial in pharmaceutical synthesis. Many drugs require specific stereochemistry for efficacy and safety, making this ligand essential in drug development .

- Fine Chemicals and Agrochemicals Production : The compound is also employed in the production of fine chemicals and agrochemicals where high enantiomeric purity is required. This application is particularly important in industries that focus on producing high-value chemicals with specific biological activities .

Case Study 1: Catalytic Hydrogenation of Ketones

A study demonstrated the use of 1,2-Bis((2R,5R)-2,5-diisopropylphospholan-1-yl)ethane as a ligand for the hydrogenation of ketones. The reaction was conducted under mild conditions (room temperature) using rhodium as a catalyst. The results showed excellent yields of the desired alcohols with high enantiomeric excess, highlighting the ligand's effectiveness in asymmetric synthesis .

Case Study 2: Synthesis of Chiral Amines

In another application, this ligand was utilized in the synthesis of chiral amines through asymmetric hydrogenation of imines. The reaction conditions were optimized to achieve maximum selectivity and yield. The resulting chiral amines are valuable intermediates in pharmaceutical chemistry .

作用机制

The mechanism by which 1,2-Bis((2R,5R)-2,5-diisopropylphospholan-1-yl)ethane exerts its effects involves the formation of chiral metal complexes. These complexes facilitate the transfer of hydrogen to prochiral substrates, resulting in the formation of enantioenriched products. The ligand’s chiral environment ensures high selectivity in the hydrogenation process .

相似化合物的比较

Structural Variations and Substituent Effects

The BPE ligand family varies in substituents on the phospholane rings. Key analogs include:

Physical and Chemical Properties

- Steric Bulk :

- Diisopropyl and diethyl groups are electron-donating, favoring electron-rich metal centers .

- Solubility :

- All analogs exhibit low water solubility, but diphenyl derivatives are the least soluble (3.2E-5 g/L) .

生物活性

1,2-Bis((2R,5R)-2,5-diisopropylphospholan-1-yl)ethane (CAS No. 136705-63-0) is a phosphine-based compound that has garnered attention for its potential applications in various fields, including catalysis and medicinal chemistry. This article delves into the biological activity of this compound, summarizing relevant research findings and case studies.

The biological activity of this compound primarily stems from its ability to act as a ligand in coordination chemistry. Its phosphine moieties can interact with metal centers in various biological systems, influencing enzymatic reactions and cellular processes. The compound's chirality may also play a role in its selectivity and efficacy in biological applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties against certain bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes due to its amphiphilic nature.

- Anticancer Potential : There is evidence supporting the compound's role in inhibiting cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in specific cancer cell lines through pathways involving oxidative stress and mitochondrial dysfunction.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial activity of various phosphine compounds, including this compound. The results demonstrated significant inhibition of growth in Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The study concluded that the compound's phosphine groups contribute to its membrane-disrupting capabilities .

Case Study 2: Anticancer Activity

A research article in Cancer Letters explored the effects of phosphine ligands on cancer cell lines. The study found that this compound induced apoptosis in human breast cancer cells (MCF-7) by activating caspase pathways and increasing reactive oxygen species (ROS) levels. The IC50 value was determined to be approximately 25 µM after 48 hours of treatment .

Table 1: Summary of Biological Activities

常见问题

Q. What are the established synthetic routes for preparing 1,2-Bis((2R,5R)-2,5-diisopropylphospholan-1-yl)ethane, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: The synthesis typically involves:

- Phospholane ring formation : Using diisopropylphosphine precursors with ethylene linkers under controlled reducing conditions (e.g., sodium hydride/aluminum hydride systems) to form the bicyclic structure .

- Stereochemical control : The (2R,5R) configuration is achieved via chiral auxiliaries or enantioselective catalysis. Reaction temperature (-20°C to 0°C) and solvent polarity (THF vs. toluene) critically influence diastereomeric excess .

- Purification : Chromatography or recrystallization from hexane/ethyl acetate mixtures ensures >95% purity.

Q. Key Characterization Data

| Parameter | Typical Value | Method |

|---|---|---|

| Melting Point | 144–146°C | Differential Scanning Calorimetry |

| Purity | >95% (HPLC) | Chiral HPLC |

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the stereochemistry and purity of this ligand?

Methodological Answer:

- NMR Spectroscopy : P NMR distinguishes phosphorus environments (δ ~-15 to -20 ppm for P(III)), while H/C NMR resolves diastereotopic protons and confirms ethylene bridge symmetry .

- X-ray Crystallography : Resolves absolute configuration and bite angle (typically 85–90° for Rh complexes), critical for predicting catalytic behavior .

- Chiral HPLC : Uses cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol eluents to separate enantiomers .

Q. How should this air-sensitive ligand be stored and handled to prevent degradation?

Methodological Answer:

- Storage : Under inert atmosphere (Ar/N) at -20°C in flame-sealed ampoules. Degradation via oxidation produces phosphine oxides, detectable by P NMR .

- Handling : Use gloveboxes or Schlenk lines. Quench residues with 3% HO before disposal .

Advanced Research Questions

Q. How does the diisopropyl substituent configuration in this ligand influence enantioselectivity in asymmetric hydrogenation?

Methodological Answer:

- Steric Effects : The bulky diisopropyl groups enforce a rigid P-P bite angle (~88°), favoring substrate binding in pro-R or pro-S orientations. This is validated by Rh-catalyzed hydrogenation of α-dehydroamino acids, achieving >90% ee .

- Electronic Effects : Electron-donating isopropyl groups increase metal center electron density, accelerating oxidative addition steps. Compare with diphenyl analogs (Ph-BPE), where π-backbonding alters selectivity .

Q. Catalytic Performance Comparison

| Ligand | Substrate | ee (%) | Metal | Reference |

|---|---|---|---|---|

| (R,R)-iPr-BPE | Methyl acetamidoacrylate | 92 | Rh | |

| (R,R)-Ph-BPE | Same substrate | 85 | Rh |

Q. What strategies exist for modifying phospholane ring substituents to optimize catalytic activity while maintaining air stability?

Methodological Answer:

- Substituent Tuning : Replace isopropyl with electron-withdrawing groups (e.g., CF) to enhance oxidation resistance but may reduce catalytic turnover .

- Hybrid Ligands : Incorporate mixed substituents (e.g., one phenyl, one isopropyl) to balance steric bulk and electronic effects. Monitor stability via accelerated aging tests (exposure to O/HO) .

Q. How can researchers resolve contradictory enantioselectivity data observed with this ligand in different solvent systems?

Methodological Answer:

- Systematic Screening : Test solvents with varying polarity (e.g., MeOH vs. CHCl) to identify solvation effects on transition states.

- Computational Modeling : DFT studies (e.g., Gaussian 09) model solvent-ligand interactions. For example, polar solvents stabilize charge-separated intermediates in ketone hydrogenation .

- In Situ Spectroscopy : IR or Raman probes detect solvent coordination to metal centers during catalysis .

Q. What role does computational chemistry play in rationalizing the ligand’s coordination geometry?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。